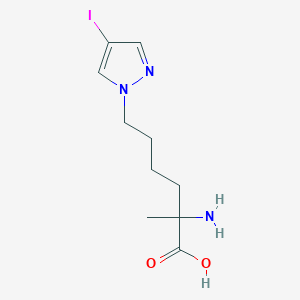
1-(7-Bromo-5-methylbenzofuran-2-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Bromo-5-methylbenzofuran-2-yl)butan-1-one is an organic compound with the molecular formula C13H13BrO2. It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. The presence of a bromine atom and a butanone group in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(7-Bromo-5-methylbenzofuran-2-yl)butan-1-one can be synthesized through several synthetic routes. One common method involves the bromination of 5-methylbenzofuran, followed by a Friedel-Crafts acylation reaction with butanoyl chloride. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(7-Bromo-5-methylbenzofuran-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
1-(7-Bromo-5-methylbenzofuran-2-yl)butan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(7-Bromo-5-methylbenzofuran-2-yl)butan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the butanone group in its structure can influence its binding affinity and specificity towards these targets, leading to various biological effects.
Comparación Con Compuestos Similares
1-(7-Bromo-5-methylbenzofuran-2-yl)butan-1-one can be compared with other benzofuran derivatives such as:
1-(5-Methylbenzofuran-2-yl)butan-1-one: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
1-(7-Bromo-2-methylbenzofuran-2-yl)butan-1-one: The position of the methyl group can affect the compound’s properties and applications.
The presence of the bromine atom in this compound makes it unique, as it can undergo specific substitution reactions that are not possible with non-brominated analogs.
Propiedades
Fórmula molecular |
C13H13BrO2 |
|---|---|
Peso molecular |
281.14 g/mol |
Nombre IUPAC |
1-(7-bromo-5-methyl-1-benzofuran-2-yl)butan-1-one |
InChI |
InChI=1S/C13H13BrO2/c1-3-4-11(15)12-7-9-5-8(2)6-10(14)13(9)16-12/h5-7H,3-4H2,1-2H3 |
Clave InChI |
KSGWMFZIKPDUHZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=CC2=C(O1)C(=CC(=C2)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(2E)-3-[4-(1H-Pyrazol-1-yl)phenyl]-2-propenal](/img/structure/B15312902.png)

